molecular formula C16H12Cl2FN3O2 B11120447 N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide CAS No. 324031-83-6

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide

Cat. No.: B11120447
CAS No.: 324031-83-6
M. Wt: 368.2 g/mol
InChI Key: PDRMDAIUYLAWOA-ODCIPOBUSA-N
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Description

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a synthetic organic compound characterized by the presence of a benzylidene hydrazine moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves a multi-step process:

    Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.

    Coupling with 4-Fluorobenzoyl Chloride: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction of the benzylidene group can yield the corresponding hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for developing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
  • N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring. This fluorine substitution can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in various applications.

Properties

CAS No.

324031-83-6

Molecular Formula

C16H12Cl2FN3O2

Molecular Weight

368.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

InChI

InChI=1S/C16H12Cl2FN3O2/c17-12-4-1-11(14(18)7-12)8-21-22-15(23)9-20-16(24)10-2-5-13(19)6-3-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

PDRMDAIUYLAWOA-ODCIPOBUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

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